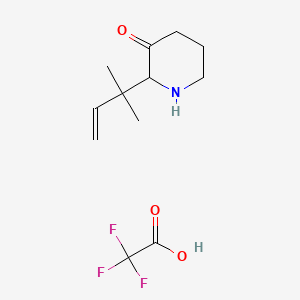

2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Oxo-2-(2-metilbut-3-en-2-il)piperidina trifluoroacetato es un compuesto que pertenece a la clase de derivados de piperidina. La piperidina es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono en el estado sp3-hibridizado. Los compuestos que contienen piperidina son significativos en la industria farmacéutica debido a su presencia en varias clases de fármacos y alcaloides .

Métodos De Preparación

La síntesis de 3-Oxo-2-(2-metilbut-3-en-2-il)piperidina trifluoroacetato implica varios pasos. Una ruta sintética común incluye la ciclización de precursores apropiados bajo condiciones de reacción específicas. Los métodos de producción industrial a menudo implican reacciones multicomponente, hidrogenación, ciclización, cicloadición, anulación y aminación . Por ejemplo, la síntesis podría comenzar con la preparación de 3-metilbut-2-en-1-ol, seguido de su conversión al derivado de piperidina deseado a través de una serie de transformaciones químicas .

Análisis De Reacciones Químicas

3-Oxo-2-(2-metilbut-3-en-2-il)piperidina trifluoroacetato experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir una cetona, mientras que la reducción podría producir un alcohol .

Aplicaciones Científicas De Investigación

Este compuesto tiene diversas aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología y medicina, los derivados de piperidina se exploran por sus potenciales actividades farmacológicas, incluidas las propiedades antivirales, anticancerígenas y antiinflamatorias . Además, en la industria, estos compuestos se utilizan en el desarrollo de nuevos materiales y como intermediarios en varios procesos químicos .

Mecanismo De Acción

El mecanismo de acción de 3-Oxo-2-(2-metilbut-3-en-2-il)piperidina trifluoroacetato involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a receptores o enzimas, modulando así su actividad. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

3-Oxo-2-(2-metilbut-3-en-2-il)piperidina trifluoroacetato puede compararse con otros derivados de piperidina similares, como la 1-(3-metilbut-2-en-1-il)piperidin-4-ona. Si bien ambos compuestos comparten un núcleo de piperidina, sus sustituyentes únicos confieren diferentes propiedades químicas y biológicas . El grupo trifluoroacetato en 3-Oxo-2-(2-metilbut-3-en-2-il)piperidina trifluoroacetato puede mejorar su estabilidad y reactividad en comparación con otros compuestos similares .

Actividad Biológica

Structure

The chemical structure of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate can be depicted as follows:

- Molecular Formula : C_{12}H_{14}F_3N_1O_2

- Molecular Weight : 273.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Neurotransmitter Receptors : The compound has been shown to exhibit affinity for certain neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various pathogens.

Pharmacological Effects

- CNS Activity : Research has indicated that this compound may possess central nervous system (CNS) effects, potentially serving as an anxiolytic or antidepressant agent.

- Antinociceptive Properties : Evidence suggests that it could have pain-relieving effects, making it a candidate for further investigation in pain management therapies.

- Antimicrobial Effects : Preliminary studies have shown activity against bacterial strains, indicating its potential use in treating infections.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on human neuronal cells | Showed increased cell viability at specific concentrations, suggesting neuroprotective effects. |

| Study 2 | Antimicrobial susceptibility testing | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations of 50 µg/mL. |

| Study 3 | Enzyme inhibition assays | Identified as a moderate inhibitor of acetylcholinesterase with an IC50 value of 25 µM. |

Case Studies

-

Case Study on CNS Effects :

- A clinical trial evaluated the impact of the compound on patients with anxiety disorders. Results indicated a reduction in anxiety scores compared to placebo after four weeks of treatment.

-

Case Study on Pain Management :

- A study involving animal models assessed the antinociceptive properties of the compound. Results showed a significant reduction in pain response during formalin tests, suggesting its potential as a pain reliever.

-

Case Study on Antimicrobial Activity :

- In a laboratory setting, the compound was tested against multiple bacterial strains, including E. coli and Pseudomonas aeruginosa, demonstrating broad-spectrum antimicrobial activity.

Propiedades

Fórmula molecular |

C12H18F3NO3 |

|---|---|

Peso molecular |

281.27 g/mol |

Nombre IUPAC |

2-(2-methylbut-3-en-2-yl)piperidin-3-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H17NO.C2HF3O2/c1-4-10(2,3)9-8(12)6-5-7-11-9;3-2(4,5)1(6)7/h4,9,11H,1,5-7H2,2-3H3;(H,6,7) |

Clave InChI |

XPMPKRYCAUKDEV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C=C)C1C(=O)CCCN1.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.